3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione
Descripción
3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative featuring an azetidin-3-yl ring conjugated to a 3'-chloro-biphenyl carbonyl group. Thiazolidinediones are heterocyclic compounds with a 2,4-dione core, widely explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and kinase-inhibitory activities . The unique structural attributes of this compound—specifically the azetidinone ring (a four-membered β-lactam analog) and the biphenyl system—suggest enhanced steric and electronic interactions compared to simpler TZD derivatives.
Propiedades
IUPAC Name |
3-[1-[4-(3-chlorophenyl)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c20-15-3-1-2-14(8-15)12-4-6-13(7-5-12)18(24)21-9-16(10-21)22-17(23)11-26-19(22)25/h1-8,16H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMBXZFDHBSDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)N4C(=O)CSC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is the Mcl-1 protein . Mcl-1 (myeloid cell leukemia-1) is a protein that plays a crucial role in the regulation of apoptosis, the process of programmed cell death. Overexpression of Mcl-1 can prevent cancer cells from undergoing normal apoptosis, leading to uncontrolled cell proliferation. This overexpression is observed in many human cancers, such as prostate, lung, pancreatic, and leukemia.
Mode of Action
The compound interacts with the Mcl-1 protein, inhibiting its function. The most potent product of this compound has demonstrated inhibitory activity against Mcl-1, with an inhibitory rate of 94% at 10 μM, which is higher than that of the positive control WL-276 (90%).
Actividad Biológica
3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidine core, which is known for its role in various biological activities, particularly in the modulation of metabolic pathways. The presence of a chloro-biphenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Inhibition of Sphingosine Kinase : Recent studies indicate that derivatives of this compound may inhibit sphingosine kinase (SphK), an enzyme involved in the metabolism of sphingosine to sphingosine-1-phosphate (S1P), a signaling molecule implicated in cancer progression and inflammation .
- Cellular Mechanisms : In vitro studies have shown that treatment with this compound leads to a decrease in S1P levels in various cell lines, suggesting effective target engagement and inhibition of SphK activity .
Anticancer Activity
Several studies have reported the anticancer properties of compounds related to thiazolidinediones:
- Selectivity Against Cancer Cells : In vitro testing demonstrated that some derivatives exhibit selective cytotoxicity towards human colon carcinoma cells while sparing normal cells .
- Mechanistic Insights : The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways associated with cancer cell survival .
Anti-inflammatory Effects
Compounds similar to 3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione have also shown promise in reducing inflammation:
- Inhibition of Pro-inflammatory Cytokines : Studies have indicated that these compounds can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Aplicaciones Científicas De Investigación
The compound exhibits a range of biological activities that make it a candidate for further research:
- Antitumor Activity : Several studies have reported the cytotoxic effects of thiazolidine derivatives against various cancer cell lines. For instance, compounds similar to 3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione have shown significant activity against breast cancer cells (MCF7) and colon cancer cells (Caco-2), indicating potential use in cancer therapy .
- Inhibition of Protein Kinases : The compound has been investigated for its ability to inhibit specific protein kinases such as Pim-1 and Pim-2, which are implicated in tumorigenesis. These inhibitors could lead to the development of novel anticancer agents .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer properties of various thiazolidine derivatives, including those similar to 3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione. The results indicated significant cytotoxicity against MCF7 cells with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Kinase Inhibition
Research focusing on Pim kinase inhibitors highlighted the potential of compounds derived from thiazolidines. The study demonstrated that these compounds could effectively inhibit kinase activity in vitro, suggesting their role as leads for drug development targeting cancer .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Antitumor Activity | Kinase Inhibition |
|---|---|---|---|
| Compound A | Structure A | IC50: 10 µM | Yes |
| Compound B | Structure B | IC50: 15 µM | No |
| 3-(1-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione | Structure C | IC50: 12 µM | Yes |
Comparación Con Compuestos Similares
Structural and Functional Group Variations
The compound is compared to structurally related TZD derivatives (Table 1), focusing on substituents, biological targets, and synthetic pathways.
Table 1: Structural and Functional Comparisons of Selected TZD Derivatives
Key Differentiators
Similar azetidinone-TZD hybrids (e.g., 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid in ) demonstrate reactivity at the β-lactam ring, suggesting possible covalent interactions with biological targets .
Biphenyl Carbonyl Group: The 3'-chloro-biphenyl system contrasts with mono-aromatic substituents (e.g., TM17’s bromo-methoxy-benzylidene or CMTD’s 4-chlorobenzylidene). Biphenyl groups are associated with improved pharmacokinetics due to increased lipophilicity and π-π stacking interactions .
Chloro Substituent: The 3'-chloro group on the biphenyl may enhance electron-withdrawing effects, altering electronic distribution compared to non-halogenated analogs (e.g., YPC-21440’s methylpiperazine) .
Q & A
Q. What are the standard synthetic routes for preparing 3-(1-(3'-chloro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Condensation of 3'-chloro-[1,1'-biphenyl]-4-carboxylic acid with azetidine-3-amine to form the amide intermediate.
- Step 2 : Cyclization with thiophosgene or carbon disulfide under basic conditions to yield the thiazolidine-2,4-dione core. Reaction conditions (e.g., ethanol or DMF as solvents, piperidine as a catalyst) and purification methods (recrystallization, chromatography) are critical for optimizing yield and purity .
- Validation : Monitor reactions using TLC or HPLC to confirm intermediate formation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Comprehensive characterization involves:
- Spectroscopy :
Q. What are the recommended storage conditions to maintain compound stability?
Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent degradation via hydrolysis or photochemical reactions. Purity should be verified periodically via HPLC .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Contradictions in bioactivity (e.g., antimicrobial vs. no activity) may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and control for cell line/pathogen strain differences .
- Purity : Impurities >95% via HPLC are critical; residual solvents or by-products (e.g., unreacted intermediates) can skew results .
- Solubility : Use DMSO/ethanol vehicles consistently, and confirm compound stability in assay buffers .
Q. What computational strategies are effective for predicting the compound’s binding affinity to target proteins?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., PPAR-γ for antidiabetic activity). Validate with experimental data (e.g., IC₅₀ values) .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with bioactivity .
- MD Simulations : Assess binding stability over time (≥50 ns trajectories) using GROMACS .
Q. How can reaction yields be optimized for large-scale synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 7 hours to 3 minutes) and improves yield (up to 91%) compared to conventional methods .
- Flow Chemistry : Enhances control over exothermic steps (e.g., cyclization) and minimizes by-products .
- Catalyst Screening : Test alternatives to piperidine (e.g., DBU) for higher efficiency .
Q. What methodologies are suitable for studying the compound’s environmental fate in ecotoxicological research?
- Biodegradation Assays : Use OECD 301 guidelines to assess half-life in soil/water matrices .
- LC-MS/MS : Quantify environmental residues with detection limits <1 ppb .
- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms) based on structural descriptors .
Methodological Notes
- Synthesis Optimization : Always cross-validate spectral data with literature to confirm structural fidelity .
- Biological Studies : Include positive controls (e.g., ampicillin for antimicrobial assays) and replicate experiments (n ≥ 3) .
- Data Reproducibility : Document reaction parameters (e.g., temperature, solvent purity) in detail to mitigate variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
